N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, a thiophene ring, and a cyclopentane carboxamide moiety
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-17(19(8-1-2-9-19)16-5-3-14-24-16)20-15-18(6-4-7-18)21-10-12-23-13-11-21/h3,5,14H,1-2,4,6-13,15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPBIOLGVHPFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materialsThe thiophene ring is then introduced via a palladium-catalyzed cross-coupling reaction, and finally, the cyclopentane carboxamide moiety is attached through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N’-(1,2-oxazol-3-yl)oxamide
- **N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide
- **N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide
Uniqueness
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its bioactivity and potential therapeutic applications compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
